molecular formula C20H36O12 B1609355 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate CAS No. 42922-74-7

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate

Cat. No.: B1609355
CAS No.: 42922-74-7
M. Wt: 468.5 g/mol
InChI Key: GFKALCSVKPSQQZ-OASARBKBSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a compound that belongs to the class of sucrose esters. These compounds are formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate typically involves the esterification of sucrose with octanoic acid. This reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction is usually carried out under mild conditions to prevent the degradation of sucrose .

Industrial Production Methods

Industrial production of sucrose esters, including this compound, often involves enzymatic processes due to their specificity and mild reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is crucial in its applications in food, cosmetics, and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant in various applications .

Properties

CAS No.

42922-74-7

Molecular Formula

C20H36O12

Molecular Weight

468.5 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

GFKALCSVKPSQQZ-OASARBKBSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Canonical SMILES

CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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